Cbz-D-allo-isoleucine
Overview
Description
Synthesis Analysis
The synthesis of D-branched-chain amino acids (D-BCAAs) such as D-leucine, D-isoleucine, and D-valine are known to exhibit a variety of bioactivities . Much effort is going into achieving simple stereospecific synthesis of D-BCAAs .Molecular Structure Analysis
The molecular structure of Cbz-D-allo-isoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Chemical Reactions Analysis
The chemical reactions involving Cbz-D-allo-isoleucine can be analyzed using NMR spectrometric analysis . This analysis can be applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Cbz-D-allo-isoleucine include a density of 1.0±0.1 g/cm3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .Scientific Research Applications
- NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry
- Application : This research demonstrates a simple 1H and 13C NMR spectrometric analysis that permits differentiation of isoleucine and allo-isoleucine residues .
- Methods : The method involves inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre . This is applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .
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NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry
- Application : This research demonstrates a simple 1H and 13C NMR spectrometric analysis that permits differentiation of isoleucine and allo-isoleucine residues .
- Methods : The method involves inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre . This is applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .
- Results : The study found that the 1H NMR spectrum of the isoleucine portion of the natural product was significantly different from its allo-isoleucine diastereoisomer .
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Ozonation of carbamazepine and its main transformation products
- Application : This research investigates the ozonation of carbamazepine (CBZ), a recalcitrant pharmaceutical often detected in wastewater and in the environment .
- Methods : The formation and transformation of their ozonation products were investigated using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance (NMR) .
- Results : Of the original CBZ concentration, 74% was transformed into BQM and 83% of BQM was further transformed into BQD. Both products are more stable than CBZ and could still be detected after 240 min of ozonation .
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Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups
- Application : This research describes a convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups .
- Methods : The method involves the use of NaBH4 and catalytic Pd-C in methanol .
- Results : The study found that deprotection was very effective using this method .
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- Application : Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H. It exists as two enantiomers, of which the L derivative occurs naturally .
- Methods : The structure of alloisoleucine is determined using various spectroscopic techniques .
- Results : L-Alloisoleucine occurs in healthy serum in only trace amounts, except for individuals suffering from maple syrup urine disease .
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- Application : This research investigates the ozonation of carbamazepine (CBZ), a recalcitrant pharmaceutical often detected in wastewater and in the environment .
- Methods : The formation and transformation of their ozonation products were investigated using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance (NMR) .
- Results : Of the original CBZ concentration, 74% was transformed into BQM and 83% of BQM was further transformed into BQD. Both products are more stable than CBZ and could still be detected after 240 min of ozonation .
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Improving Ozonation to Remove Carbamazepine
- Application : This research focuses on improving the ozonation process to remove carbamazepine (CBZ), a pharmaceutical often detected in wastewater .
- Methods : The study investigates the use of NiO as a catalyst in the ozonation process .
- Results : The catalytic ozonation with NiO as catalyst proved to be more effective in two aspects: total CBZ destruction in 5 min and 80% TOC removal .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426641 | |
Record name | Cbz-D-allo-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-allo-isoleucine | |
CAS RN |
55723-45-0 | |
Record name | Cbz-D-allo-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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